molecular formula C11H9ClO5 B14037380 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one

Cat. No.: B14037380
M. Wt: 256.64 g/mol
InChI Key: WGIWCHPLNIXBER-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO5 and a molecular weight of 256.64 g/mol . This compound is characterized by the presence of a chloro group and two carboxylic acid groups attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one typically involves the chlorination of a precursor compound containing the phenyl and carboxylic acid groups. One common synthetic route includes the reaction of 2,6-dicarboxyphenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activity.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amide, while oxidation can lead to the formation of a dicarboxylic acid.

Scientific Research Applications

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(2,4-dicarboxyphenyl)propan-2-one: Similar structure but with carboxylic acid groups at different positions on the phenyl ring.

    1-Bromo-1-(2,6-dicarboxyphenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group.

    1-Chloro-1-(2,6-dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of carboxylic acid groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H9ClO5

Molecular Weight

256.64 g/mol

IUPAC Name

2-(1-chloro-2-oxopropyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H9ClO5/c1-5(13)9(12)8-6(10(14)15)3-2-4-7(8)11(16)17/h2-4,9H,1H3,(H,14,15)(H,16,17)

InChI Key

WGIWCHPLNIXBER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1C(=O)O)C(=O)O)Cl

Origin of Product

United States

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